molecular formula C18H16N4O4S B11583162 2-(methylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(methylsulfanyl)-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11583162
M. Wt: 384.4 g/mol
InChI Key: VDJWXMHOALKWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines a pyrimidoquinoline core with a nitrophenyl and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoquinoline core, followed by the introduction of the nitrophenyl and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of strong acids or bases, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and methylsulfanyl groups can play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-8-QUINOLYL N-(3-NITROPHENYL)CARBAMATE: This compound shares a similar nitrophenyl group but differs in the core structure and functional groups.

    8-QUINOLYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE: Another related compound with variations in the position and type of substituents.

Uniqueness

2-(METHYLSULFANYL)-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-methylsulfanyl-5-(3-nitrophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C18H16N4O4S/c1-27-18-20-16-15(17(24)21-18)13(9-4-2-5-10(8-9)22(25)26)14-11(19-16)6-3-7-12(14)23/h2,4-5,8,13H,3,6-7H2,1H3,(H2,19,20,21,24)

InChI Key

VDJWXMHOALKWJW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.